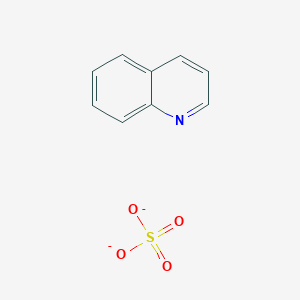
Quinoline;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline sulfate is a compound derived from quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor and is slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline sulfate is known for its various applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Quinoline can be synthesized through several methods, including:
Skraup Synthesis: This involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a carbonyl compound.
Combes Synthesis: This involves the condensation of aniline derivatives with β-diketones.
Industrial Production Methods
Industrial production of quinoline often involves the extraction from coal tar, which remains the principal source of commercial quinoline . The process includes the distillation of coal tar and subsequent purification steps to isolate quinoline.
化学反応の分析
Types of Reactions
Quinoline sulfate undergoes various chemical reactions, including:
Oxidation: Quinoline can be oxidized to quinolinic acid using oxidizing agents like potassium permanganate.
Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: Quinoline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Quinolinic acid.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Nitroquinoline, sulfoquinoline, and halogenated quinolines.
科学的研究の応用
Quinoline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, antiviral, and antiparasitic activities.
Medicine: Used in the development of antimalarial drugs like chloroquine and mefloquine.
Industry: Employed in the production of dyes, resins, and other industrial chemicals.
作用機序
Quinoline sulfate exerts its effects through various mechanisms:
Antimicrobial Activity: It targets microbial cell walls and disrupts their integrity, leading to cell death.
Antimalarial Activity: It inhibits hemozoin biocrystallization in the heme detoxification pathway, causing the accumulation of cytotoxic heme in parasites.
Antitumor Activity: It induces apoptosis and inhibits angiogenesis in cancer cells.
類似化合物との比較
Quinoline sulfate can be compared with other similar compounds like quinolones and quinazolines:
Quinolones: These are derivatives of quinoline with a carbonyl group at the 4-position.
Quinazolines: These are heterocyclic compounds with a fused benzene and pyrimidine ring.
Similar Compounds
Quinolones: Ciprofloxacin, levofloxacin.
Quinazolines: Gefitinib, erlotinib.
Quinoline sulfate stands out due to its broad spectrum of biological activities and its versatility in various chemical reactions, making it a valuable compound in multiple fields of research and industry.
特性
分子式 |
C9H7NO4S-2 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
quinoline;sulfate |
InChI |
InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/p-2 |
InChIキー |
WSZKUEZEYFNPID-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC=N2.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11825710.png)



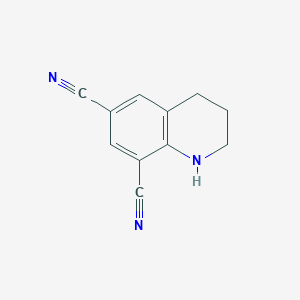

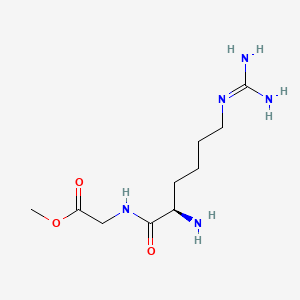

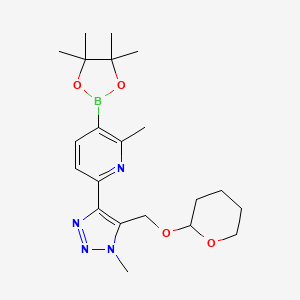
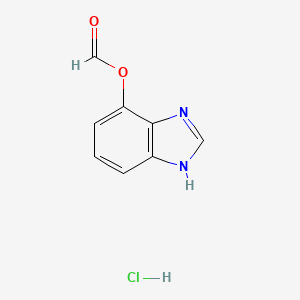
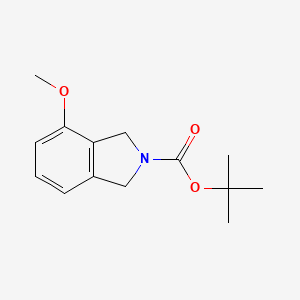
![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
